5-(3,4-Dihydro-2H-pyrrol-5-yl)-6-methylpyridin-2-amine
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Overview
Description
5-(3,4-Dihydro-2H-pyrrol-5-yl)-6-methylpyridin-2-amine is a heterocyclic compound that features both pyridine and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-6-methylpyridin-2-amine typically involves the condensation of pyridine derivatives with pyrrole intermediates. One common method involves the reaction of 6-methyl-2-aminopyridine with a suitable pyrrole derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dihydro-2H-pyrrol-5-yl)-6-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings.
Scientific Research Applications
5-(3,4-Dihydro-2H-pyrrol-5-yl)-6-methylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 5-(3,4-Dihydro-2H-pyrrol-5-yl)-6-methylpyridin-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Myosmine: A related compound with similar structural features, known for its presence in tobacco and potential biological activity.
2-(3-Pyridyl)-1-pyrroline: Another structurally related compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
5-(3,4-Dihydro-2H-pyrrol-5-yl)-6-methylpyridin-2-amine is unique due to its specific combination of pyridine and pyrrole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H13N3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5-(3,4-dihydro-2H-pyrrol-5-yl)-6-methylpyridin-2-amine |
InChI |
InChI=1S/C10H13N3/c1-7-8(4-5-10(11)13-7)9-3-2-6-12-9/h4-5H,2-3,6H2,1H3,(H2,11,13) |
InChI Key |
ODMGXMLMIUDHFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C2=NCCC2 |
Origin of Product |
United States |
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